

Azemiglitazone Potassium: A Technical Guide to a Novel Insulin Sensitizer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azemiglitazone potassium

Cat. No.: B10861049

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Abstract

Azemiglitazone potassium (MSDC-0602K) is a clinical-stage, orally administered small molecule being developed for the treatment of metabolic diseases, including type 2 diabetes (T2D) and metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). As a second-generation thiazolidinedione (TZD), it represents a significant evolution from earlier compounds in its class. Its unique mechanism of action, centered on the modulation of the mitochondrial pyruvate carrier (MPC) with only weak binding to the peroxisome proliferator-activated receptor-gamma (PPAR γ), offers the potential for potent insulin-sensitizing effects with an improved safety profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and available preclinical and clinical data for **Azemiglitazone potassium**.

Chemical Structure and Properties

Azemiglitazone potassium is the potassium salt of Azemiglitazone. It is a thiazolidinedione derivative with the following chemical identity and properties.

Table 1: Chemical Identification of **Azemiglitazone Potassium**

Identifier	Value
Drug Name	Azemiglitazone potassium
Synonyms	MSDC-0602K, CIR-0602K
IUPAC Name	potassium;5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-ide
CAS Number	1314533-27-1
Molecular Formula	C19H16KNO5S
SMILES	<chem>O=C1SC(CC2=CC=C(C=C2)OCC(C3=CC(OC)=CC=C3)=O)C([N+](=O)[O-])=O.[K-]</chem>

Table 2: Physicochemical Properties of **Azemiglitazone Potassium**

Property	Value	Source
Molecular Weight	409.50 g/mol	[1]
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO (>100 mg/mL)	[2]

Note: Melting point and pKa data are not readily available in the public domain.

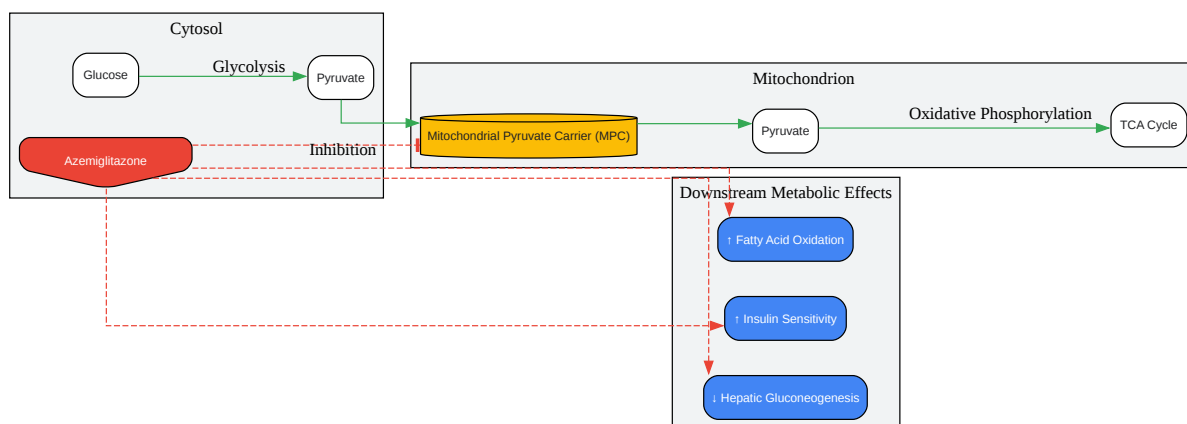
Mechanism of Action

Azemiglitazone's primary mechanism of action is the modulation of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting the MPC, Azemiglitazone effectively reduces the entry of pyruvate into the tricarboxylic acid (TCA) cycle, leading to a metabolic shift towards fatty acid and amino acid oxidation. This alteration in substrate utilization is believed to be a key driver of its insulin-sensitizing effects.[3][4]

Unlike first-generation thiazolidinediones, Azemiglitazone is a PPAR γ -sparing agent, binding to PPAR γ with a significantly lower affinity ($IC_{50} = 18.25 \mu M$).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This characteristic is thought to mitigate the adverse effects associated with strong PPAR γ agonism, such as fluid retention and weight gain.[\[10\]](#)[\[11\]](#)

The inhibition of MPC by Azemiglitazone leads to a cascade of downstream effects that collectively improve metabolic health:

- **Enhanced Insulin Sensitivity:** By promoting a shift to lipid metabolism, Azemiglitazone reduces the metabolic pressure on glucose pathways, leading to improved insulin sensitivity in peripheral tissues.[\[1\]](#)[\[10\]](#)
- **Improved Glycemic Control:** Clinical and preclinical studies have demonstrated that Azemiglitazone leads to reductions in fasting glucose and HbA1c levels.[\[12\]](#)[\[13\]](#)
- **Beneficial Effects on Lipid Metabolism:** The metabolic reprogramming induced by MPC inhibition can lead to improvements in lipid profiles and a reduction in ectopic fat deposition.[\[1\]](#)[\[11\]](#)



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Figure 1: Mechanism of action of Azemiglitazone.

Pharmacological Properties

Preclinical Pharmacology

Preclinical studies in various animal models of insulin resistance and metabolic disease have demonstrated the therapeutic potential of **Azemiglitazone potassium**.

Table 3: Summary of Key Preclinical Findings

Animal Model	Treatment	Key Findings	Reference
Diabetic db/db mice	Azemiglitazone potassium (oral gavage)	Corrected glycemia, reduced insulinemia, and improved glucose tolerance. When combined with Liraglutide, these effects were more significant, and liver histology improved.	[5]
MS-NASH mice	Azemiglitazone potassium (oral gavage)	Improved insulinemia and fatty liver disease.	[5]
Diet-induced obese (DIO) mice	Azemiglitazone potassium (oral gavage)	In combination with Tirzepatide, preserved lean muscle mass and function while promoting weight loss. Also led to a beneficial restructuring of adipose tissue.	[14]

Clinical Pharmacology

Azemiglitazone potassium has undergone several clinical trials, including a significant Phase 2b study in patients with MASH (the EMMINENCE trial).

Table 4: Summary of Key Clinical Findings from the EMMINENCE Trial

Parameter	Dose Groups	Key Findings	Reference
Patient Population	402 patients with biopsy-confirmed NASH (NAFLD activity score ≥ 4 , fibrosis stage F1-F3)	-	[13]
Treatment Duration	12 months	-	[13]
Liver Enzymes	62.5 mg, 125 mg, 250 mg daily	Statistically significant reductions in ALT at the 125 mg and 250 mg doses. Statistically significant reductions in AST at the 125 mg dose.	[13]
Glycemic Control	125 mg, 250 mg daily	Statistically significant reductions in HbA1c and improvements in insulin resistance.	[12]
Liver Histology	62.5 mg, 125 mg, 250 mg daily	Dose-dependent trends toward improvement in NAS reduction and NASH resolution, though the primary endpoint was not met with statistical significance in the initial analysis.	[13]

Experimental Protocols

Detailed, proprietary experimental protocols for **Azemiglitazone potassium** are not publicly available. However, based on published literature, the following sections outline the general methodologies likely employed in its characterization.

Chemical Synthesis

The synthesis of Azemiglitazone likely follows a multi-step process common for thiazolidinedione derivatives. A plausible, though not definitively published, synthetic route would involve the Knoevenagel condensation of an appropriate benzaldehyde derivative with thiazolidine-2,4-dione.

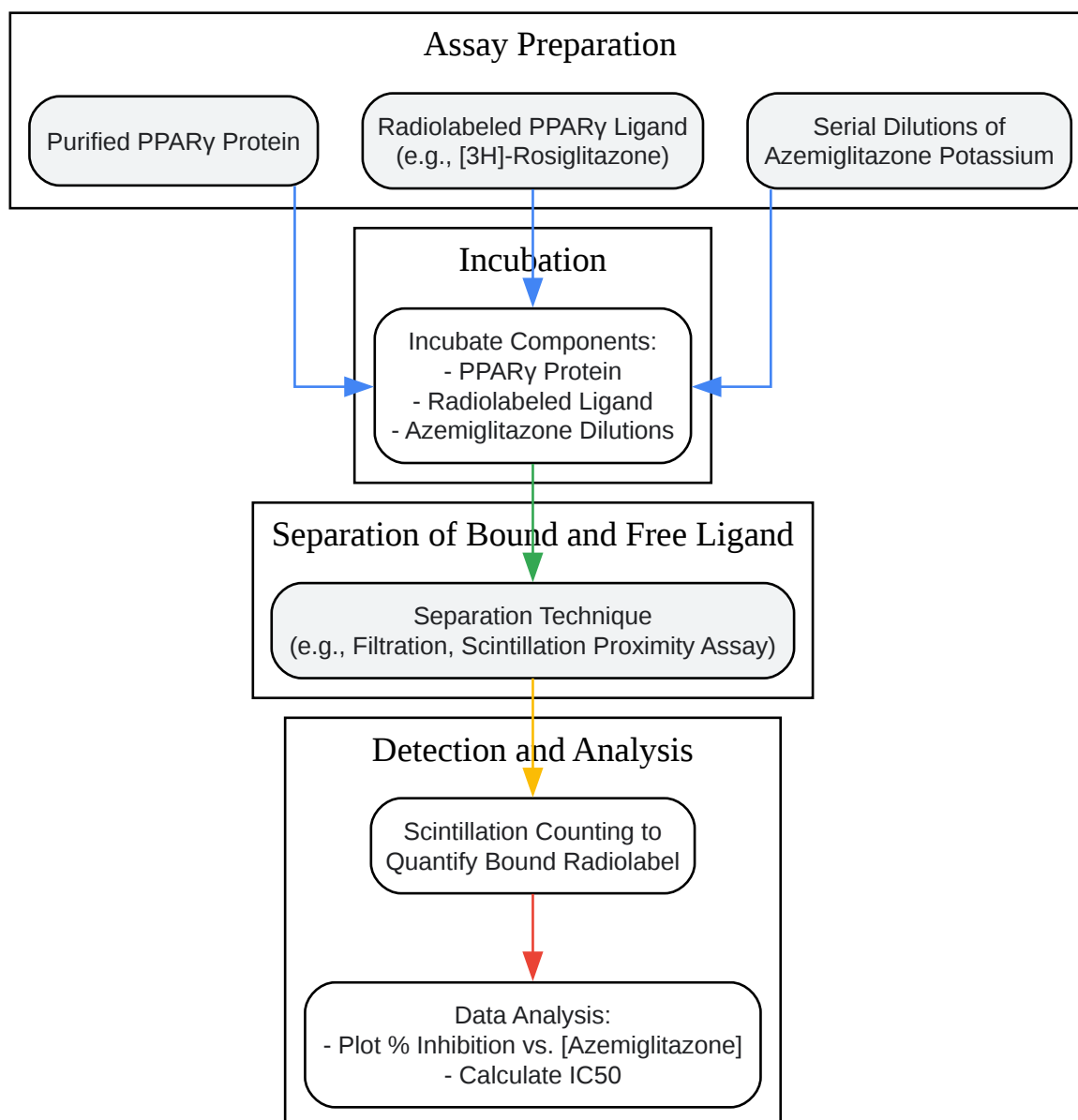


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Figure 2: Plausible synthetic workflow for **Azemiglitazone potassium**.

PPAR γ Competitive Binding Assay

To determine the binding affinity of Azemiglitazone for PPAR γ , a competitive binding assay is typically employed. This involves incubating the PPAR γ protein with a known high-affinity radiolabeled ligand in the presence of varying concentrations of Azemiglitazone. The displacement of the radioligand is then measured to calculate the IC₅₀ value.

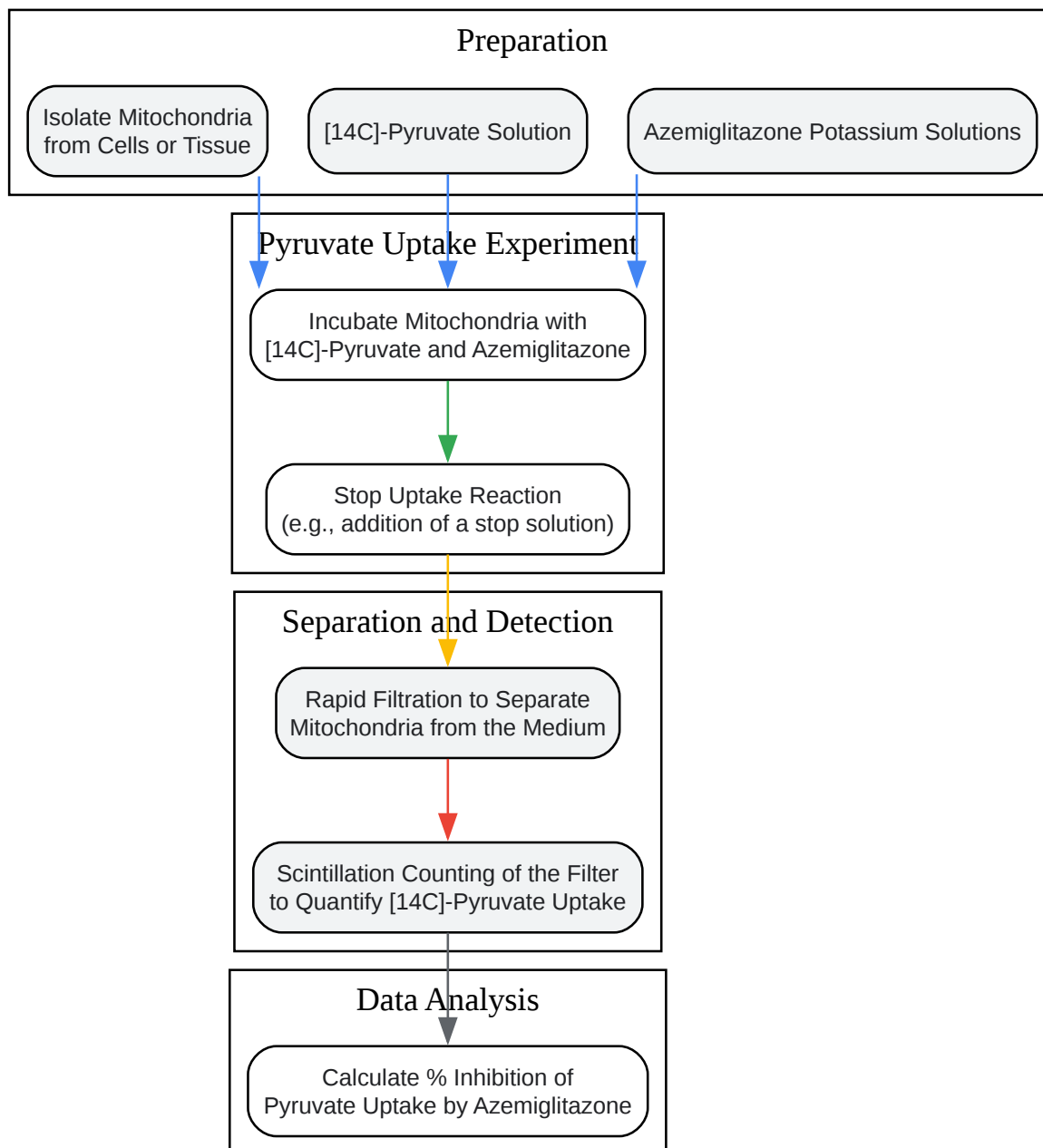


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Figure 3: General workflow for a PPAR γ competitive binding assay.

Mitochondrial Pyruvate Carrier (MPC) Activity Assay

The activity of the MPC can be assessed by measuring the uptake of radiolabeled pyruvate into isolated mitochondria. Inhibition of this uptake by Azemiglitazone provides a measure of its modulatory effect on the MPC.



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Figure 4: General workflow for an MPC activity assay.

Future Directions

Azemiglitazone potassium is currently in clinical development, with ongoing and planned studies to further elucidate its efficacy and safety profile in various metabolic diseases.[3] Of particular interest is its potential for combination therapy with other classes of metabolic drugs,

such as GLP-1 receptor agonists, where it may offer synergistic benefits in terms of glycemic control and body composition.[1][11][15] The unique mechanism of action of **Azemiglitazone potassium** positions it as a promising candidate to address the unmet medical needs of patients with complex metabolic disorders.

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- To cite this document: BenchChem. [Azemiglitazone Potassium: A Technical Guide to a Novel Insulin Sensitizer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861049#chemical-structure-and-properties-of-azemiglitazone-potassium]

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